molecular formula C6H7NO2 B1593590 5-Hydroxy-2-methylpyridine 1-oxide CAS No. 24207-00-9

5-Hydroxy-2-methylpyridine 1-oxide

Cat. No. B1593590
Key on ui cas rn: 24207-00-9
M. Wt: 125.13 g/mol
InChI Key: RFESWJXQFMZDBQ-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

5-Hydroxy-2-methylpyridine (25 g) was suspended in chloroform (500 ml) and treated with m-chloroperbenzoic acid (57 g of material described as 57-86% pure). After stirring for 1 hour the solution was dried with MgSO4 and poured onto a silica column. Elution with EtOAc to remove byproducts and then with 20-50% EtOH in EtOAc gave the product (27.7 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:17])C=1>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N+:6]([O-:17])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with MgSO4
ADDITION
Type
ADDITION
Details
poured onto a silica column
WASH
Type
WASH
Details
Elution with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove byproducts

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=CC(=[N+](C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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